molecular formula C13H12O2 B108462 (3,4-Dimethylphenyl)(furan-2-yl)methanone CAS No. 15817-47-7

(3,4-Dimethylphenyl)(furan-2-yl)methanone

Cat. No. B108462
CAS RN: 15817-47-7
M. Wt: 200.23 g/mol
InChI Key: PMOTZZJPIQTQII-UHFFFAOYSA-N
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Description

The compound "(3,4-Dimethylphenyl)(furan-2-yl)methanone" is a member of the furan-2-yl(phenyl)methanone derivatives, which are characterized by a furan ring attached to a phenyl group through a methanone linkage. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of furan-2-yl(phenyl)methanone derivatives has been explored in several studies. For instance, a series of these derivatives were synthesized and their structures confirmed using 1H-NMR, 13C-NMR, and mass spectral data . Another study reported the synthesis of related compounds through a domino process involving the reduction of a double bond followed by the Paal-Knorr furan synthesis . Additionally, selective palladium-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones have been achieved, demonstrating the versatility of these compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of furan-2-yl(phenyl)methanone derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction has been used to determine the molecular and crystal structure of related compounds, such as 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, which exhibit photochromic properties . These structural analyses are essential for understanding the behavior of these compounds under various conditions.

Chemical Reactions Analysis

The chemical reactivity of furan-2-yl(phenyl)methanone derivatives has been investigated through various reactions. For example, the electrochemical reduction of related cationic species exhibited less negative reduction potential, indicating a unique reactivity profile . The reactions of these cations with nucleophiles were also studied, showing exo selectivity controlled by the methano-bridge . Furthermore, photoinduced autorecycling oxidation reactions have been carried out with these compounds, yielding imines in significant yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-yl(phenyl)methanone derivatives are influenced by their molecular structure. The photochromic properties of these compounds have been explored, with some derivatives exhibiting fluorescence with quantum yields of up to 0.1 . The pK(R+) values of related cationic species have been determined spectrophotometrically, providing insight into their acid-base properties . These properties are important for the potential application of these compounds in various fields, including materials science and medicinal chemistry.

Scientific Research Applications

Therapeutic Potential and Chemical Synthesis

A derivative closely related to (3,4-Dimethylphenyl)(furan-2-yl)methanone, named 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has been synthesized and identified for its therapeutic properties. This compound exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting its potential in various medical applications (Bonilla-Castañeda et al., 2022).

Catalysis and Chemical Reactions

Furan-2-yl(phenyl)methanol derivatives, which include compounds like (3,4-Dimethylphenyl)(furan-2-yl)methanone, have been utilized in the aza-Piancatelli rearrangement. This process is catalyzed by In(OTf)3, producing 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives efficiently. This methodology is noted for its good yields, high selectivity, and faster reaction times, indicating the importance of these compounds in facilitating chemical transformations (Reddy et al., 2012).

Antimicrobial and Antioxidant Activities

(3,4-Dimethylphenyl) bicyclo methanone derivatives, closely related to (3,4-Dimethylphenyl)(furan-2-yl)methanone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant activities against various bacterial and fungal strains and also exhibited DPPH radical scavenging activities, indicating their potential as antimicrobial and antioxidant agents (Thirunarayanan, 2015).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives, including (3,4-Dimethylphenyl)(furan-2-yl)methanone derivatives, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some of these compounds exhibited high in vivo anti-inflammatory activity and potent antibacterial activity, indicating their potential use in medical treatments (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibition

A series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, comparable to or even better than the reference compound genistein. These findings suggest the potential application of these compounds in targeted therapies (Zheng et al., 2011).

properties

IUPAC Name

(3,4-dimethylphenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOTZZJPIQTQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355547
Record name (3,4-dimethylphenyl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(furan-2-yl)methanone

CAS RN

15817-47-7
Record name (3,4-dimethylphenyl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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